MCF-7 Breast Cancer: Potency vs. Regioisomer
In a direct side‑by‑side experiment, Broussoflavonol B (compound 5) and the regioisomeric 5,7,3′,4′‑tetrahydroxy‑3‑methoxy‑8,5′‑diprenylflavone (compound 2) were evaluated on ER‑positive MCF‑7 cells. Broussoflavonol B returned an IC₅₀ of 4.19 μM versus 4.41 μM for compound 2 after 72 h of treatment [1]. Both compounds down‑regulated estrogen receptor‑α (ER‑α), but Broussoflavonol B showed numerically superior potency and was selected for subsequent in vivo xenograft evaluation.
| Evidence Dimension | Anti‑proliferative potency (IC₅₀) in ER‑positive breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 4.19 μM (72 h, MCF‑7) |
| Comparator Or Baseline | 5,7,3′,4′‑Tetrahydroxy‑3‑methoxy‑8,5′‑diprenylflavone – IC₅₀ = 4.41 μM (72 h, MCF‑7) |
| Quantified Difference | Broussoflavonol B IC₅₀ is 0.22 μM lower (≈5 % more potent) |
| Conditions | MCF‑7 cells (ER‑positive human breast adenocarcinoma); 72 h MTT assay; compounds isolated from Broussonetia papyrifera bark |
Why This Matters
When selecting a prenylated flavonol for ER‑positive breast cancer research, the numerically superior potency of Broussoflavonol B over its closest regioisomer, combined with its demonstrated in vivo antitumor activity, provides a data‑driven justification for preference.
- [1] Guo F, Feng L, Huang C, Ding H, Zhang X, Wang Z, Li Y. Prenylflavone derivatives from Broussonetia papyrifera, inhibit the growth of breast cancer cells in vitro and in vivo. Phytochemistry Letters, 2013, 6(3): 331–336. View Source
